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Compound of Interest

Compound Name: Protionamide-d5 Sulfoxide

Cat. No.: B15144468

Introduction

Protionamide is a second-line antitubercular agent belonging to the thioamide class of drugs,
primarily utilized in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is a structural
analog of ethionamide and shares a similar mechanism of action and resistance pathways.
Protionamide is a prodrug, meaning it requires activation within the mycobacterial cell to exert
its therapeutic effect. This guide provides a comprehensive overview of the metabolism of
protionamide, the formation of its active metabolites, and the experimental methodologies used
to study these processes.

Metabolic Activation of Protionamide

Protionamide is activated by the flavin-dependent monooxygenase EthA, an enzyme encoded
by the ethA gene in Mycobacterium tuberculosis. This activation is a critical step for the drug's
antimycobacterial activity. The expression of ethA is negatively regulated by the transcriptional
repressor EthR[1][2][3]. The activation process involves the oxidation of the thioamide sulfur of
protionamide, leading to the formation of a reactive intermediate. This intermediate then reacts
with nicotinamide adenine dinucleotide (NAD+) to form a covalent protionamide-NAD adduct
(PTH-NAD)[4][5][6][71[8]-

Key Metabolites

The primary metabolites of protionamide include:
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o Protionamide-S-oxide: An intermediate metabolite formed by the oxidation of the thioamide
group by EthA.

e Protionamide-NAD adduct (PTH-NAD): The ultimate active metabolite that inhibits the drug's
target, InhA.

The intracellular accumulation of the active metabolite is crucial for the drug's efficacy. While
other derivatives may be formed, the PTH-NAD adduct is considered the key effector
molecule[9].

Mechanism of Action

The active PTH-NAD adduct targets and inhibits the enoyl-acyl carrier protein reductase,
INhA[S][6][7][10]. InhAis a key enzyme in the fatty acid synthase-Il (FAS-II) system of M.
tuberculosis, which is responsible for the synthesis of mycolic acids. Mycolic acids are essential
components of the mycobacterial cell wall, providing a robust barrier against antibiotics and the
host immune system. By inhibiting InhA, the PTH-NAD adduct disrupts mycolic acid
biosynthesis, leading to a compromised cell wall and ultimately, bacterial cell death[10].

Quantitative Data

A comprehensive quantitative analysis of protionamide metabolism is essential for
understanding its efficacy and for the development of new strategies to overcome resistance.
However, specific kinetic data for protionamide is limited in publicly available literature, with
more data available for its close analog, ethionamide.

Table 1: Enzyme Kinetic Parameters for EthA

Vmax kcat
Substrate Km (pM) . . Reference
(nmol/min) (mol/min/mol)
) ) Data not Data not Data not
Protionamide ) ) )
available available available
Ethionamide 194 1.46 7.73 [11]
Octyl-xanthate 5 1.023 5.2 [11]
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Table 2: Pharmacokinetic Parameters of Protionamide in MDR-TB Patients

Parameter Mean £ SD Range Reference
Cmax (mg/L) 1-5 [12]

Tmax (h) 3.6

t1/2 (h) 2.7

AUCO-12h (ug-h/mL)  11.0+3.7

Table 3: Minimum Inhibitory Concentrations (MICs)

Compound Organism MIC (pg/mL) Reference
) ) M. tuberculosis
Protionamide 1.0-5.0
H37Rv
Protionamide-NAD
M. tuberculosis Data not available
adduct
) ) M. tuberculosis
Ethionamide 0.5-25

H37Rv

Experimental Protocols
Purification of EthA from Mycobacterium tuberculosis

This protocol describes the expression and purification of recombinant EthA, which is essential
for in vitro metabolism studies.

Materials:

e E. coli expression strain (e.g., BL21(DE3)) transformed with an EthA expression vector (e.g.,
pET series with an N-terminal His-tag).

 Luria-Bertani (LB) broth supplemented with the appropriate antibiotic.

* |Isopropyl 3-D-1-thiogalactopyranoside (IPTG).
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e Lysis buffer (50 mM Tris-HCI pH 8.0, 300-600 mM NacCl, 20% glycerol, 10 mM [3-
mercaptoethanol, 1 mM PMSF).

e Wash buffer (Lysis buffer with 20 mM imidazole).

e Elution buffer (Lysis buffer with 250 mM imidazole).

e Ni-NTA agarose resin.

e Sonicator.

e Centrifuge.

Procedure:

 Inoculate a starter culture of the transformed E. coli in LB broth with the appropriate antibiotic
and grow overnight at 37°C with shaking.

 Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with
shaking until the OD600 reaches 0.6-0.8.

 Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue
to grow the culture for 18-20 hours at 18°C[13].

o Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

e Resuspend the cell pellet in ice-cold lysis buffer.

» Lyse the cells by sonication on ice.

o Clarify the lysate by centrifugation at 16,000 rpm for 30 minutes at 4°C to remove cell
debris[13].

o Apply the supernatant to a Ni-NTA agarose column pre-equilibrated with lysis buffer.

e Wash the column with wash buffer to remove unbound proteins.

o Elute the His-tagged EthA protein with elution buffer.
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» Analyze the purified protein by SDS-PAGE to assess purity.

» Dialyze the purified protein against a suitable storage buffer and store at -80°C.

In Vitro Synthesis and Purification of Protionamide-NAD
Adduct

The in vitro synthesis of the active PTH-NAD adduct is crucial for studying its inhibitory activity
against InhA and for use as an analytical standard. This protocol is based on a cell-based
activation method due to the difficulty of in vitro enzymatic synthesis[5].

Materials:

e E. coli strain co-expressing M. tuberculosis EthA and InhA.

LB broth with appropriate antibiotics.

Protionamide.

Cell lysis buffer.

Affinity chromatography resin for purifying His-tagged InhA.

HPLC system for purification of the adduct.

Procedure:

o Grow the E. coli co-expression strain in LB broth to mid-log phase.

» Add protionamide to the culture and incubate for a period to allow for intracellular activation
and adduct formation.

e Harvest the cells and lyse them.

 Purify the InhA protein, which will be complexed with the PTH-NAD adduct, using affinity
chromatography (e.g., Ni-NTA if InhA is His-tagged).

o Elute the InhA-PTH-NAD complex.
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» Denature the protein to release the PTH-NAD adduct.

o Purify the PTH-NAD adduct from the denatured protein and other cellular components using
reverse-phase HPLC.

» Confirm the identity and purity of the adduct by mass spectrometry.

HPLC-MS/MS Method for Quantification of Protionamide
and its Metabolites in Bacterial Lysates

This method allows for the sensitive and specific quantification of protionamide and its
metabolites.

Instrumentation:
 Ultra-high-performance liquid chromatography (UHPLC) system.
e Tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

Sample Preparation:

Grow M. tuberculosis cultures to the desired cell density.
e Expose the cultures to protionamide for a specified time.
o Harvest the bacterial cells by centrifugation.

e Quench the metabolism by resuspending the pellet in an ice-cold solvent mixture (e.qg.,
methanol:water)[14].

e Lyse the cells using mechanical disruption (e.g., bead beating or sonication).
« Clarify the lysate by centrifugation to remove cell debris.
« Filter the supernatant through a 0.22 um filter before analysis.

Chromatographic Conditions:
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e Column: Areverse-phase C18 column (e.g., 2.1 x 150 mm, 3.5 pm particle size)[15].
e Mobile Phase A: Water with 0.1% formic acid.
o Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Gradient: A linear gradient from low to high organic phase (e.g., 1% to 99% B over 13
minutes)[15].

o Flow Rate: 0.4 mL/min.

Injection Volume: 3 pL.
Mass Spectrometry Conditions:
 |onization Mode: Electrospray ionization (ESI) in positive mode.

e Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan
MS/MS for metabolite identification.

 MRM Transitions: Specific precursor-to-product ion transitions for protionamide,
protionamide-S-oxide, and an internal standard should be optimized.

Signaling Pathways and Experimental Workflows
Protionamide Metabolic Activation and Regulatory
Pathway
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Caption: Protionamide metabolic activation pathway.
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Caption: Regulation of EthA expression by EthR.

Experimental Workflow for Characterizing Protionamide
Metabolism and Resistance
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Caption: Workflow for protionamide metabolism and resistance studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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